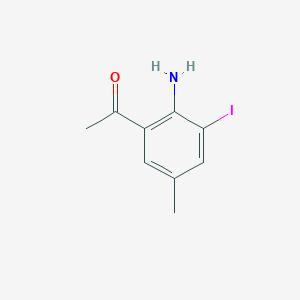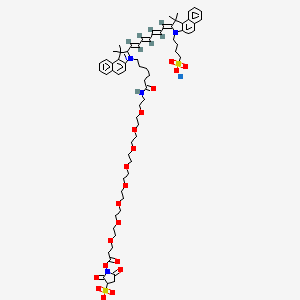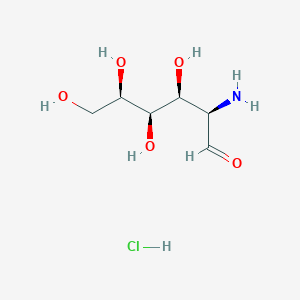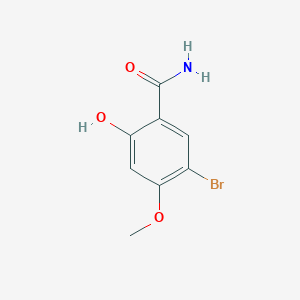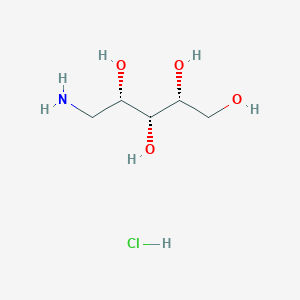
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride is a chiral amino alcohol compound. It is characterized by the presence of multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical and biological applications. The hydrochloride form enhances its solubility in water, facilitating its use in aqueous environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as a protected amino alcohol.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Amination: Introduction of the amino group through reductive amination or nucleophilic substitution.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Hydroxylation: Using continuous flow reactors for efficient hydroxylation.
Catalytic Amination: Employing catalysts to enhance the rate and selectivity of amination reactions.
Purification: Utilizing crystallization or chromatography techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl compounds back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation Products: Aldehydes or ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted amino alcohols.
Aplicaciones Científicas De Investigación
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the chiral centers and functional groups of the compound.
Pathways Involved: Modulation of biochemical pathways related to its therapeutic effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Alkylglutamates: Similar in structure but with different functional groups.
(2R,3R)-1,1-4,4-Tetraphenylbutane-1,2,3,4-tetraol: Another chiral tetraol with different applications.
Uniqueness
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C5H14ClNO4 |
|---|---|
Peso molecular |
187.62 g/mol |
Nombre IUPAC |
(2R,3R,4S)-5-aminopentane-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4+,5+;/m0./s1 |
Clave InChI |
AFXRVZLJKFHWPY-UJPDDDSFSA-N |
SMILES isomérico |
C([C@@H]([C@H]([C@@H](CO)O)O)O)N.Cl |
SMILES canónico |
C(C(C(C(CO)O)O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


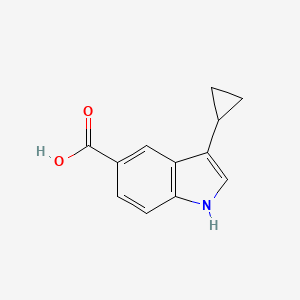
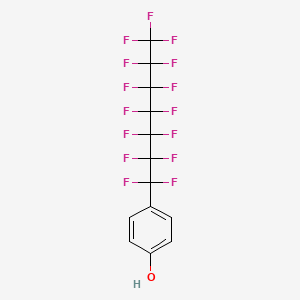
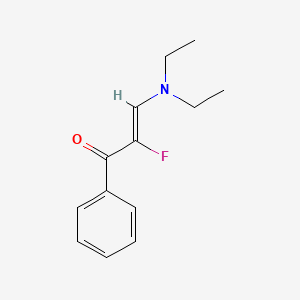

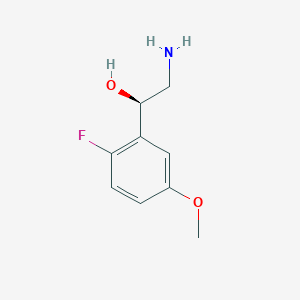
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)

